9,10-Methylenehexadecanoic acid
Overview
Description
9,10-Methylenehexadecanoic acid, also known as cis-9,10-methylenehexadecanoic acid, is a cyclopropane fatty acid. It is a 17-carbon fatty acid with a cyclopropane ring at the 9th and 10th carbon positions. This compound is found in various biological systems, including bacteria, plants, and animals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Methylenehexadecanoic acid typically involves the cyclopropanation of unsaturated fatty acids. One common method is the reaction of oleic acid with a carbene precursor, such as diazomethane, under acidic conditions. The reaction proceeds through the formation of a cyclopropane ring at the double bond position .
Industrial Production Methods
Industrial production of this compound can be achieved through the hydrogenation of unsaturated fatty acids followed by cyclopropanation. The process involves the use of catalysts such as palladium or platinum to facilitate the hydrogenation step, followed by the addition of a carbene precursor to form the cyclopropane ring .
Chemical Reactions Analysis
Types of Reactions
9,10-Methylenehexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclopropane ring to a linear alkane.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Linear alkanes.
Substitution: Substituted cyclopropane derivatives
Scientific Research Applications
9,10-Methylenehexadecanoic acid has several scientific research applications:
Chemistry: Used as a model compound to study cyclopropane ring chemistry and reactivity.
Biology: Investigated for its role in bacterial membrane structure and function.
Medicine: Potential therapeutic applications due to its ability to inhibit specific enzymes.
Industry: Used in the synthesis of specialized lipids and surfactants.
Mechanism of Action
The mechanism of action of 9,10-Methylenehexadecanoic acid involves the inhibition of specific enzymes. For example, it blocks the synthesis of phosphatidic acid by inhibiting the activity of the enzyme L-glycerol 3-phosphate acyltransferase from Escherichia coli. This inhibition affects the overall lipid metabolism and membrane structure in bacteria .
Comparison with Similar Compounds
Similar Compounds
Lactobacillic acid: Another cyclopropane fatty acid with a similar structure but different biological functions.
Dihydromalvalic acid: A cyclopropane fatty acid found in certain plant oils.
Dihydrosterculic acid: A cyclopropane fatty acid with applications in lipid research
Uniqueness
9,10-Methylenehexadecanoic acid is unique due to its specific inhibition of L-glycerol 3-phosphate acyltransferase, which is not observed with other similar cyclopropane fatty acids. This unique property makes it a valuable compound for studying bacterial lipid metabolism and developing potential antibacterial agents .
Properties
IUPAC Name |
8-(2-hexylcyclopropyl)octanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-8-11-15-14-16(15)12-9-6-5-7-10-13-17(18)19/h15-16H,2-14H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZYOAHCGSIXJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC1CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971561 | |
Record name | 8-(2-Hexylcyclopropyl)octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20971561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5618-00-8 | |
Record name | 9,10-Methylenehexadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005618008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(2-Hexylcyclopropyl)octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20971561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 9,10-methylenehexadecanoic acid and where is it found?
A1: this compound, also known as cis-9,10-methylenehexadecanoic acid, is a cyclopropane fatty acid (cis-CFA). It is found as a constituent of seed oils from various subtropical plants [, ]. It’s also a membrane component of certain bacteria and protozoa, and has been found in the fats and phospholipids of animals []. Notably, lychee seed oil (Litchi sinensis) contains a remarkably high concentration (8%) of this fatty acid [].
Q2: How does this compound affect living organisms?
A2: Studies have shown that this compound can inhibit the contractility of heart muscle cells in guinea pigs []. This effect is dose-dependent and occurs due to the fatty acid’s interaction with the catalytic center of the myosin molecule, ultimately inhibiting its ATPase activity [].
Q3: Can this compound replace other fatty acids in biological systems?
A3: Yes, research indicates that this compound can substitute for the octadecenoic acid growth requirement in the bacterium Acholeplasma laidlawii A []. Interestingly, once incorporated into the membrane lipids, this fatty acid can be further elongated to cis-11,12-methyleneoctadecanoic acid by the microorganism [].
Q4: What is the role of this compound in bacterial membranes?
A4: In the bacterium Escherichia coli K-12, this compound formation is linked to changes in growth temperature []. Specifically, it accumulates in phosphatidylethanolamine, a major membrane phospholipid, when the temperature increases from 17°C to 42°C, suggesting a role in maintaining membrane fluidity and integrity at higher temperatures [].
Q5: How is this compound synthesized?
A5: The total synthesis of this compound and other cis-CFAs can be achieved through a multi-step process involving cyclopropenation, chromatographic resolution, olefination, and reduction []. This approach allows for the production of both enantiomeric pairs of the fatty acid [].
Q6: Can this compound be used as a biomarker?
A6: Yes, this compound can serve as a specific marker for the identification of the herb Cimicifuga racemosa []. It is a key component of its methanolic extract and is detectable through GC-MS analysis [].
Q7: How does this compound contribute to protein stability?
A7: Studies using recombinant tear lipocalin have demonstrated that this compound, along with other fatty acids, can bind to the protein and enhance its stability against denaturation caused by urea or heat []. This suggests a potential role for this fatty acid in maintaining the structural integrity of certain proteins [].
Q8: How is this compound utilized in bioremediation?
A8: Deuterium-labeled styrene ([2H8]styrene) studies in biofilters have shown that this compound, along with palmitic acid and vaccenic acid, can be used as a lipid marker to identify styrene-degrading bacteria, particularly those with a Pseudomonas-like fatty acid profile []. This highlights its potential application in monitoring and characterizing microbial communities involved in bioremediation processes [].
Q9: What is the significance of this compound in psychrotrophic bacteria?
A9: In the psychrotrophic bacterium Pseudomonas fluorescens BM07, this compound is produced by the conversion of palmitoleic acid, a membrane unsaturated fatty acid, in response to growth at lower temperatures []. This conversion is suggested to play a role in the adaptation of the bacterium to cold environments [].
Q10: Is this compound found in all bacteria?
A10: No, the presence and abundance of this compound can vary significantly among different bacterial species. For example, it is a characteristic component of the cellular envelope phospholipids in Legionella lytica but is absent in Legionella pneumophila []. This difference highlights the diversity of lipid composition among bacteria and its potential use in taxonomic classification [].
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